![molecular formula C14H17N2O11P B146448 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid CAS No. 126706-33-0](/img/structure/B146448.png)
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid, commonly known as HOMTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HOMTP is a derivative of pyridoxal 5'-phosphate (PLP), which is an essential cofactor for many enzymatic reactions. HOMTP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for future research.
Wirkmechanismus
HOMTP acts as a 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid analog, which means it can bind to 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes and modulate their activity. 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes are involved in a wide range of biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and carbohydrate metabolism. HOMTP has been shown to modulate the activity of several 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, including alanine racemase, aspartate aminotransferase, and cystathionine beta-synthase.
Biochemische Und Physiologische Effekte
HOMTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, which can affect many biological processes. HOMTP has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, HOMTP has been shown to have neuroprotective properties, which can be beneficial in the context of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
HOMTP has several advantages and limitations for lab experiments. One advantage is that it can be used as a tool to study the mechanism of action of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes. Additionally, HOMTP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for future research. However, one limitation is that the synthesis of HOMTP is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on HOMTP. One direction is to study the effects of HOMTP on 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes in more detail, particularly in the context of disease. Another direction is to investigate the neuroprotective properties of HOMTP further and explore its potential as a therapeutic agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for the synthesis of HOMTP and other 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid analogs.
Synthesemethoden
The synthesis of HOMTP involves several steps, including the protection of the pyridine nitrogen, the introduction of the phosphonate group, and the deprotection of the pyridine nitrogen. The final product is obtained by the reaction of the protected intermediate with pyrrolidine-2,4,4-tricarboxylic acid. The synthesis of HOMTP is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
HOMTP has been extensively studied in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, which play a crucial role in many biological processes. HOMTP has also been used to study the effects of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid on the nervous system, particularly in the context of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
126706-33-0 |
|---|---|
Produktname |
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid |
Molekularformel |
C14H17N2O11P |
Molekulargewicht |
420.26 g/mol |
IUPAC-Name |
5-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |
InChI |
InChI=1S/C14H17N2O11P/c1-5-9(17)8(6(3-15-5)4-27-28(24,25)26)10-14(12(20)21,13(22)23)2-7(16-10)11(18)19/h3,7,10,16-17H,2,4H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,24,25,26) |
InChI-Schlüssel |
FWQTWRXMADAWFI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)COP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)COP(=O)(O)O |
Synonyme |
4-carboxy-5-(pyridyloxy-5'-phosphate)proline CPPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




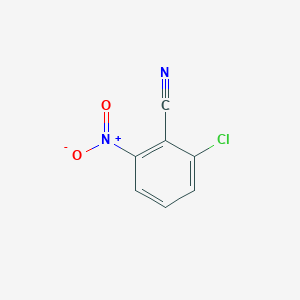
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)
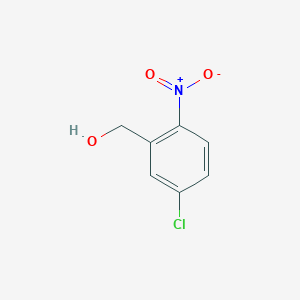
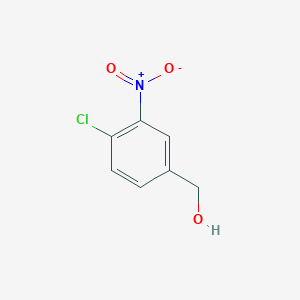




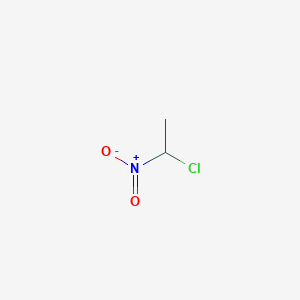

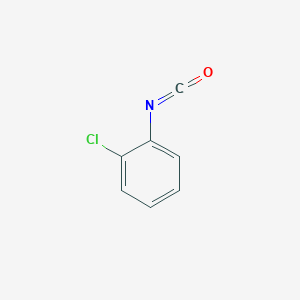

![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)